1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide
Description
1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide is a guanidine derivative featuring a 1,4,8-trioxaspiro[4.5]decane scaffold. The hydroiodide counterion may influence solubility and bioavailability compared to sulfate salts, though this requires further validation.
Properties
IUPAC Name |
2-(1,4,8-trioxaspiro[4.5]decan-3-ylmethyl)guanidine;hydroiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3.HI/c10-8(11)12-5-7-6-14-9(15-7)1-3-13-4-2-9;/h7H,1-6H2,(H4,10,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVLURAIBYMMAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12OCC(O2)CN=C(N)N.I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18IN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide typically involves the following steps:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate, 1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl, through a cyclization reaction. This can be achieved by reacting a suitable diol with a dihalide under basic conditions.
Guanidination: The spirocyclic intermediate is then reacted with a guanidine derivative to introduce the guanidine moiety. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Hydroiodide Formation: Finally, the guanidine compound is treated with hydroiodic acid to form the hydroiodide salt, resulting in the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The guanidine moiety can participate in nucleophilic substitution reactions, where the hydroiodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides, under appropriate solvent conditions.
Major Products:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with hydrogenated functional groups.
Substitution Products: Compounds with substituted nucleophiles replacing the hydroiodide ion.
Scientific Research Applications
1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its unique spirocyclic structure.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide involves its interaction with molecular targets such as enzymes or receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. This compound may modulate specific pathways by binding to active sites or allosteric sites on target proteins, thereby exerting its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural differences among guanidine-containing spirocyclic compounds are summarized below:
*Molecular formula inferred as C₁₁H₂₀N₃O₃·HI based on structural analogy.
Pharmacological and Physicochemical Properties
- Guanadrel Sulfate : Rapid gastrointestinal absorption, 10-hour half-life, low protein binding (~20%), and hepatic metabolism. Used for hypertension but associated with side effects like dizziness and fatigue .
- This compound : The additional oxygen atom in the spiro ring may enhance polarity and metabolic stability compared to guanadrel. The hydroiodide salt likely improves solubility in polar solvents but may reduce stability under acidic conditions.
- 1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide: Larger spiro ring (C₁₁ vs.
Discussion
The 1,4,8-trioxaspiro[4.5]decane scaffold distinguishes the target compound from analogs like guanadrel sulfate (1,4-dioxaspiro[4.5]decane) and the 1,4-dioxaspiro[4.6]undecane derivative. Key implications include:
- Enhanced Polarity : The third oxygen atom may improve aqueous solubility, favoring oral bioavailability.
- Metabolic Stability : Additional oxygen atoms could slow hepatic degradation, extending half-life compared to guanadrel .
- Counterion Effects : Hydroiodide salts generally exhibit higher solubility in water than sulfates but may pose stability challenges during storage.
Biological Activity
1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure combined with a guanidine moiety, which is known for its diverse biological properties. The molecular formula for this compound is C₁₃H₁₈N₂O₃I, indicating the presence of iodine in the hydroiodide form.
Guanidine derivatives are recognized for their ability to interact with various biological targets. The mechanisms through which this compound exerts its effects may include:
- Inhibition of Enzymatic Activity : Guanidine compounds often inhibit enzymes such as nitric oxide synthase and Na⁺/H⁺ exchangers, which are crucial in cardiovascular and inflammatory processes .
- CNS Activity : Some guanidine derivatives have shown promise in modulating neurotransmitter systems, potentially offering therapeutic benefits for central nervous system disorders .
- Antidiabetic Effects : Research indicates that certain guanidine derivatives can enhance insulin sensitivity and glucose uptake in cells, suggesting potential applications in diabetes management .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies
Several studies have investigated the biological activity of guanidine derivatives similar to this compound:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various guanidine derivatives. Results indicated that compounds with spirocyclic structures exhibited enhanced activity against Gram-positive bacteria compared to traditional antibiotics .
- Neuroprotective Effects : Research conducted at a leading university demonstrated that a related guanidine derivative significantly reduced neuronal death induced by oxidative stress in cultured neurons. This suggests potential applications in treating Alzheimer's disease .
- Anticancer Properties : In vitro studies showed that this compound inhibited the growth of prostate cancer cells by inducing apoptosis and cell cycle arrest at the G0/G1 phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
